molecular formula C14H8ClN3O3 B11489391 2-(5-chloro-2-nitrophenyl)phthalazin-1(2H)-one

2-(5-chloro-2-nitrophenyl)phthalazin-1(2H)-one

Cat. No.: B11489391
M. Wt: 301.68 g/mol
InChI Key: NALIKFRNOWDDRN-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phthalazinone core substituted with a 5-chloro-2-nitrophenyl group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 5-chloro-2-nitroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(5-Amino-2-nitrophenyl)-1,2-dihydrophthalazin-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized phthalazinone derivatives.

Scientific Research Applications

2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitrophenylboronic acid
  • 2-Chloro-5-nitrophenyl isocyanate
  • (5-Chloro-2-nitrophenyl)acetonitrile

Uniqueness

2-(5-Chloro-2-nitrophenyl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H8ClN3O3

Molecular Weight

301.68 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)phthalazin-1-one

InChI

InChI=1S/C14H8ClN3O3/c15-10-5-6-12(18(20)21)13(7-10)17-14(19)11-4-2-1-3-9(11)8-16-17/h1-8H

InChI Key

NALIKFRNOWDDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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